molecular formula C14H16F3NO2 B12282748 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine

Cat. No.: B12282748
M. Wt: 287.28 g/mol
InChI Key: VYYDTQAFRYLTIX-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidine ring with a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzyl bromide, which is a key intermediate.

    Nucleophilic Substitution: The 4-(Trifluoromethyl)benzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 1-(4-Trifluoromethylbenzyl)piperidine.

    Carboxylation: The final step involves the carboxylation of 1-(4-Trifluoromethylbenzyl)piperidine to introduce the carboxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The benzyl and piperidine rings can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

    Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.

    Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Trifluoromethylphenyl)piperazine
  • 4-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)piperidine

Uniqueness

1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is unique due to the presence of both the trifluoromethyl group and the carboxyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-10(5-7-11)9-18-8-2-1-3-12(18)13(19)20/h4-7,12H,1-3,8-9H2,(H,19,20)

InChI Key

VYYDTQAFRYLTIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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